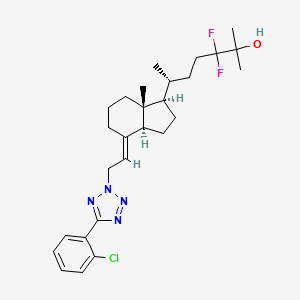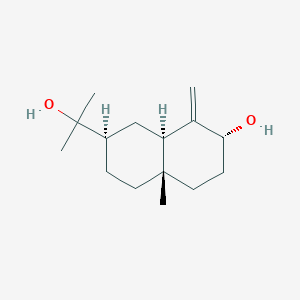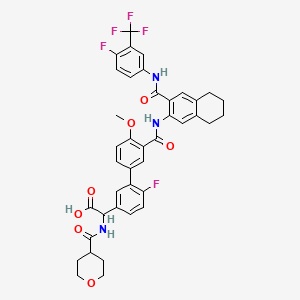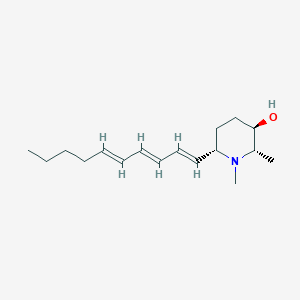
C6 Ceramide-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C6 Ceramide-d11, also known as N-Hexanoylsphingosine-d11, is a deuterated analog of C6 Ceramide. This compound is a stable isotope-labeled version of C6 Ceramide, where hydrogen atoms are replaced with deuterium. C6 Ceramide is a bioactive sphingolipid involved in various cellular processes, including apoptosis, cell differentiation, and proliferation. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ceramides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-d11 involves the incorporation of deuterium into the ceramide structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: The chemical synthesis of this compound can be carried out by starting with a deuterated sphingosine base and acylating it with a hexanoyl chloride or hexanoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:
Deuterated Sphingosine Synthesis: Deuterated sphingosine is synthesized by incorporating deuterium into the sphingosine backbone.
Acylation Reaction: The deuterated sphingosine is then acylated with hexanoyl chloride or hexanoic acid to produce this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
化学反应分析
Types of Reactions
C6 Ceramide-d11 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.
Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or ceramide kinase can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Ceramide 1-Phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Ceramide Derivatives: Formed through substitution reactions.
科学研究应用
C6 Ceramide-d11 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of ceramides.
Biology: Employed in cell biology to investigate the role of ceramides in cell signaling, apoptosis, and differentiation.
Medicine: Used in cancer research to study the effects of ceramides on cancer cell lines and their potential as therapeutic agents.
Industry: Utilized in the development of ceramide-based drug delivery systems and formulations.
作用机制
C6 Ceramide-d11 exerts its effects through the ceramide signaling pathway. The mechanism involves:
Activation of Ceramide Pathway: this compound activates the ceramide pathway, leading to the generation of bioactive ceramide metabolites.
Molecular Targets: Ceramides target various proteins, including protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), to modulate cellular processes.
Pathways Involved: Ceramides influence pathways related to apoptosis, cell cycle regulation, and stress responses.
相似化合物的比较
C6 Ceramide-d11 can be compared with other ceramide analogs, such as:
C6 Ceramide: The non-deuterated version, used in similar research applications but without the benefits of deuterium labeling.
C6-NBD Ceramide: A fluorescently labeled ceramide used for imaging studies.
Dihydroceramides: Reduced forms of ceramides with different biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research.
属性
分子式 |
C24H47NO3 |
|---|---|
分子量 |
408.7 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,6-undecadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2 |
InChI 键 |
NPRJSFWNFTXXQC-ABRWPZJGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
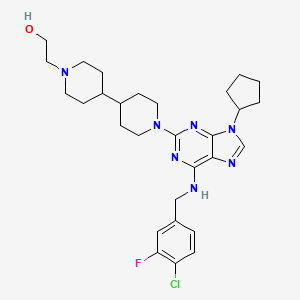
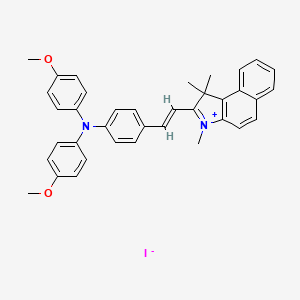
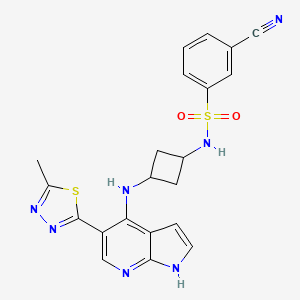
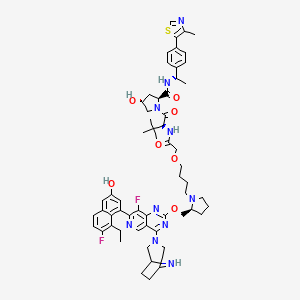

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
